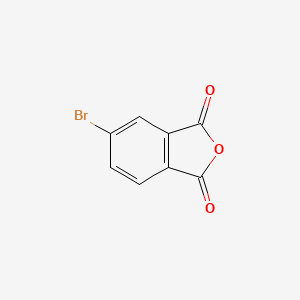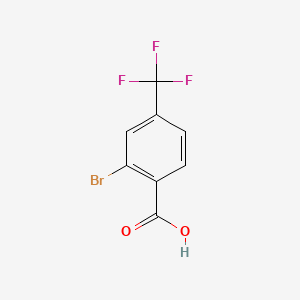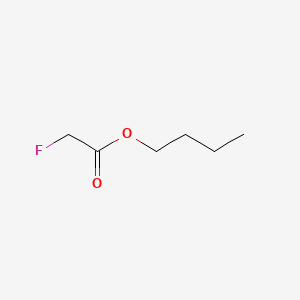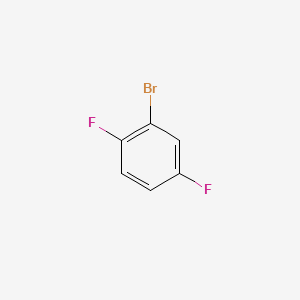
1-benzhydryl-N-methylazetidin-3-amine
Descripción general
Descripción
1-Benzhydryl-N-methylazetidin-3-amine (1-BHMA) is an organic compound belonging to the azetidine family. It is a colorless solid, soluble in water and other polar solvents. 1-BHMA has been used in a variety of scientific research applications, due to its unique properties and versatile structure. It can be synthesized in a variety of ways, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are all of great interest to scientists.
Aplicaciones Científicas De Investigación
Nucleophilic Reactivity Studies
1-Benzhydryl-N-methylazetidin-3-amine, as part of tertiary amines, has been studied for its nucleophilic reactivities. These studies involve kinetics and reaction mechanisms with benzhydrylium ions, contributing to understanding nucleophilicity scales in organic chemistry (Ammer et al., 2010).
Reactivity in Reductive and Oxidative Cleavages
Research on reductive cleavage and oxidative cleavage reactions involving compounds similar to this compound has revealed unexpected products, contributing to insights on reaction mechanisms and product formation in organic synthesis (Singh & Luntha, 2011).
Catalytic Applications in Synthesis
This compound is involved in Ni-catalyzed reductive coupling processes. These processes enable the synthesis of tertiary benzhydryl amines, demonstrating the compound's role in facilitating complex organic syntheses and pharmaceutical applications (Heinz et al., 2018).
Structural and Theoretical Studies
This compound has been a subject of structural characterization and theoretical studies, including X-ray diffraction and Density Functional Theory (DFT) calculations. These studies enhance the understanding of molecular structures and electronic properties relevant in materials science and pharmacology (Murugavel et al., 2014).
Antimicrobial Activity Research
This compound has been investigated for its potential antimicrobial activities. Synthesis of derivatives and subsequent evaluation of their antimicrobial properties have implications in the development of new drugs and treatment strategies (Kumar & Karvekar, 2010).
Photochemistry and Photobase Generators
Research in photochemistry has explored tertiary amine photobase generators, which include derivatives of benzhydrylamine. This research is relevant for applications in materials science and photolithography processes (Jensen & Hanson, 2002).
Propiedades
IUPAC Name |
1-benzhydryl-N-methylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-18-16-12-19(13-16)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-18H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFKVNTZBGKHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988869 | |
| Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69159-49-5 | |
| Record name | 3-Azetidinamine, 1-(diphenylmethyl)-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069159495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Diphenylmethyl)-N-methylazetidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


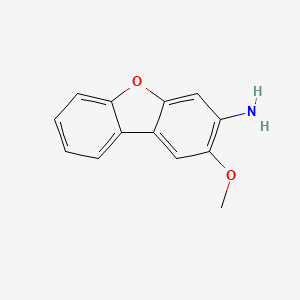

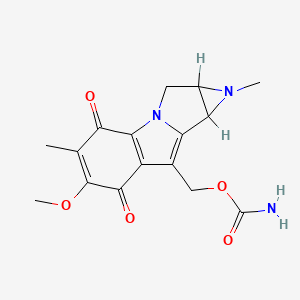

![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)
![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)
